2-(4-Ethoxyphenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-Ethoxyphenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile" is a structurally complex molecule that may have potential pharmacological applications. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and pharmacological evaluation, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of a series of novel derivatives with a piperazine moiety as described in paper begins with a Claisen-Schmidt condensation followed by cyclization with hydroxylamine hydrochloride, and finally a Mannich reaction to introduce the piperazine. This suggests that the synthesis of "this compound" could similarly involve a multi-step process including condensation, cyclization, and substitution reactions to introduce the various functional groups.
Molecular Structure Analysis
The molecular structure of compounds can be elucidated using techniques such as X-ray crystallography, as demonstrated in paper for oxadiazole-piperazine derivatives. The piperazine ring often adopts a chair conformation, which could be relevant for the compound . Additionally, computational methods like density functional theory (DFT) calculations can predict reactive sites and provide insights into the electronic structure of the molecule.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups. The presence of an oxazole ring and a piperazine moiety suggests potential sites for nucleophilic and electrophilic attacks. The fluorobenzoyl group in the compound may also influence its reactivity, particularly in electrophilic aromatic substitution reactions. The synthesis of fluorinated 2-arylbenzothiazoles in paper involves reactions under reducing conditions, which might be relevant for introducing the fluorine atom in the benzoyl group of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be predicted based on its structure and the properties of similar compounds. For example, the presence of hydrogen bond donors and acceptors, as seen in the oxadiazole-piperazine derivatives , suggests that the compound may have significant intermolecular interactions, affecting its solubility and crystallinity. The fluorine atom could also influence the lipophilicity of the compound, which is important for its pharmacokinetic properties.
Applications De Recherche Scientifique
Synthesis Process and Applications
The compound 2-(4-Ethoxyphenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is related to a family of chemical structures that have been synthesized and evaluated for various scientific applications. For instance, Bektaş et al. (2007) synthesized similar compounds, particularly focusing on 1,2,4-triazole derivatives, and evaluated their antimicrobial activities. These compounds were found to possess good or moderate activities against test microorganisms, highlighting their potential in antimicrobial research (Bektaş et al., 2007).
Crystal Structure Analysis
The crystal structure of closely related compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, has been studied to understand their molecular conformation and potential applications. Faizi et al. (2016) explored the conformation of these molecules, which is crucial in determining their interaction with biological targets and subsequent applications in drug design and other areas of molecular science (Faizi et al., 2016).
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3/c1-2-30-17-9-7-16(8-10-17)21-26-20(15-25)23(31-21)28-13-11-27(12-14-28)22(29)18-5-3-4-6-19(18)24/h3-10H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGPZVNBVLOGFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.